3-Chloro-2-hydroxypyridine

Description

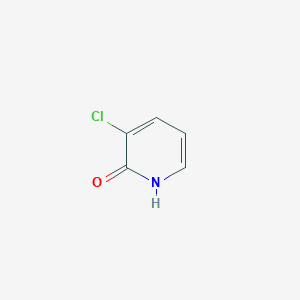

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYNIPUFKBBALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342464 | |

| Record name | 3-Chloro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13466-35-8 | |

| Record name | 3-Chloro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Dual Identity of a Versatile Heterocycle

An In-Depth Technical Guide to the Theoretical Properties of 3-Chloro-2-hydroxypyridine

This guide provides a comprehensive exploration of the theoretical properties of 3-Chloro-2-hydroxypyridine, a molecule of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core electronic and structural characteristics, moving beyond a simple data summary to explain the causality behind its behavior. This document is structured to provide a deep, field-proven understanding, grounded in authoritative computational and spectroscopic principles.

3-Chloro-2-hydroxypyridine (CAS: 13466-35-8) is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis.[1][2] Its true significance, however, lies in its electronic duality. The molecule exists in a state of equilibrium between two tautomeric forms: the aromatic alcohol form (3-chloro-2-hydroxypyridine) and the amide form (3-chloro-2-pyridone).[3][4] This lactim-lactam tautomerism is a defining feature that governs its reactivity, intermolecular interactions, and spectroscopic signature. Understanding the theoretical underpinnings of this equilibrium is paramount for predicting its behavior in various chemical environments, from reaction flasks to biological systems.

Section 1: Tautomerism - A Core Chemical Property

The most critical theoretical property of 3-Chloro-2-hydroxypyridine is its prototropic tautomeric equilibrium. The proton can reside on either the oxygen atom (the "enol" or "lactim" form) or the nitrogen atom (the "keto" or "lactam" form).[3]

The position of this equilibrium is not static; it is highly sensitive to the molecule's environment. In the gas phase, the enol (hydroxypyridine) form is often favored for the parent compound, 2-hydroxypyridine.[5] However, in polar solvents and the solid state, the equilibrium overwhelmingly shifts to favor the more polar pyridone (lactam) form, which is better stabilized by intermolecular hydrogen bonding.[4][6] This solvent-dependent behavior is a crucial consideration in reaction design and drug development, as the active form of the molecule may differ between a non-polar cell membrane and the aqueous cytoplasm.

Caption: Tautomeric equilibrium of 3-Chloro-2-hydroxypyridine.

Section 2: A Computational Perspective on Molecular and Electronic Structure

To quantify the properties of 3-Chloro-2-hydroxypyridine, we turn to quantum chemical calculations, primarily Density Functional Theory (DFT). DFT provides a robust framework for predicting molecular geometry, electronic orbital distribution, and reactivity.[7]

Geometric Parameters

DFT calculations, often using a basis set like 6-311++G(d,p), can be employed to find the lowest energy conformation (optimized geometry) of both tautomers.[5][8] Key differences are expected in the C2-O and C2-N bond lengths. In the hydroxypyridine form, the C2-O bond will exhibit single-bond character (~1.36 Å), while in the pyridone form, it becomes a double bond (C=O) and shortens significantly (~1.24 Å).[5] Conversely, the C2-N bond elongates in the pyridone tautomer. These structural changes are direct electronic consequences of the tautomerization.

| Parameter | 3-chloro-2-hydroxypyridine (Predicted) | 3-chloro-2-pyridone (Predicted) | Causality |

| C2-O Bond Length | ~1.36 Å | ~1.24 Å | Shift from C-O single bond to C=O double bond. |

| C2-N Bond Length | ~1.31 Å | ~1.38 Å | Shift from C=N double bond character to C-N single bond. |

| O-H Bond Length | ~0.97 Å | N/A | Presence of hydroxyl group. |

| N-H Bond Length | N/A | ~1.01 Å | Presence of N-H bond in the amide. |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.[9] The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and dictates the energy required for electronic excitation.[8]

A smaller HOMO-LUMO gap suggests higher reactivity and a shift in the UV-Visible absorption spectrum to longer wavelengths (a bathochromic shift).[7][10] For 3-Chloro-2-hydroxypyridine, the extensive π-conjugation in both tautomers results in a relatively small energy gap, indicating it can participate readily in charge-transfer interactions.

| Orbital | Energy (Predicted) | Significance |

| HOMO | ~ -6.9 eV | Electron-donating capability; involved in electrophilic reactions. |

| LUMO | ~ -1.5 eV | Electron-accepting capability; involved in nucleophilic reactions. |

| Energy Gap | ~ 5.4 eV | Correlates with chemical reactivity and UV-Vis absorption energy. |

Note: Energy values are illustrative, based on calculations for similar molecules like 3-bromo-2-hydroxypyridine.[8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that reveals the charge distribution within a molecule.[11] It maps the electrostatic potential onto the electron density surface, allowing for the prediction of reactive sites.

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. For 3-chloro-2-pyridone, the most negative potential is expected around the carbonyl oxygen atom.[11][12]

-

Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. The hydrogen atom attached to the nitrogen in the pyridone form is a prominent positive site.[12]

The MEP map provides an intuitive guide for understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will dock into the active site of a protein.

Caption: Workflow for the computational analysis of molecular properties.

Section 3: Theoretical Interpretation of Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, providing a powerful tool for interpreting experimental results and confirming the presence of specific tautomers.

| Spectroscopy | Hydroxypyridine (Lactim) Feature | Pyridone (Lactam) Feature | Rationale |

| IR | Broad O-H stretch (~3400 cm⁻¹) | Strong C=O stretch (~1650 cm⁻¹) | The defining functional group vibration for each tautomer. The absence of a C=O peak is strong evidence for the hydroxy form.[4][13] |

| ¹H NMR | O-H proton signal (variable, broad) | N-H proton signal (~13 ppm, broad) | The chemical environment of the labile proton is distinct. The downfield shift of the N-H proton is characteristic of the pyridone form.[14] |

| UV-Vis | π → π* transition | π → π* transition | The λmax is dependent on the extent of conjugation. While both are conjugated, subtle differences in the electronic structure will lead to distinct absorption maxima.[10] |

Section 4: Protocol for Theoretical Investigation

For researchers aiming to replicate or extend these findings, the following protocol outlines a standard computational workflow using a platform like Gaussian.

Objective: To calculate the optimized geometry, electronic properties (HOMO/LUMO, MEP), and vibrational frequencies of the 3-chloro-2-pyridone tautomer.

Methodology:

-

Structure Input: Build the 3-chloro-2-pyridone molecule in a molecular editor. Ensure correct atom types and initial bonding.

-

Calculation Setup:

-

Job Type: Select 'Opt+Freq' to perform a geometry optimization followed by a frequency calculation. The frequency analysis is crucial to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Method: Choose the Density Functional Theory (DFT) method. A widely used and reliable functional is B3LYP.[8]

-

Basis Set: Select a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p). This provides a good balance of accuracy and computational cost for this type of molecule.[5][8]

-

Charge & Multiplicity: Set the charge to 0 and the multiplicity to 1 (singlet state).

-

-

Execution: Submit the calculation to the computational server.

-

Post-Processing and Analysis:

-

Geometry: Open the output log file in a visualization software (e.g., GaussView). Verify that the optimization converged successfully. Measure key bond lengths and angles.

-

Frequencies: Check the frequency output to ensure there are no imaginary frequencies. Visualize the predicted IR spectrum and note the frequency of the C=O stretching vibration.

-

HOMO/LUMO: Use the visualization software to render the HOMO and LUMO orbitals. Record their energies from the output file and calculate the energy gap.

-

MEP: Generate the Molecular Electrostatic Potential surface to visualize the charge distribution and predict reactive sites.

-

Conclusion

The theoretical properties of 3-Chloro-2-hydroxypyridine are dominated by its lactim-lactam tautomerism. Computational chemistry provides indispensable tools for dissecting this equilibrium, offering precise predictions of molecular geometry, electronic structure, and reactivity. By leveraging DFT calculations, researchers can determine the likely dominant tautomer in a given environment, understand its frontier molecular orbitals, and predict its spectroscopic signatures. This in-depth theoretical knowledge is fundamental for the rational design of novel synthetic pathways and the development of new therapeutic agents.

References

-

Al-Kahtani, A. A., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. [Link][5]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link][3]

-

Evangelisti, L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications. [Link][15]

-

ResearchGate. (n.d.). Molecular electrostatic potential map (in a.u.) of the title compound. [Link][11]

-

RSC Publishing. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. Physical Chemistry Chemical Physics. [Link][16]

-

Cava, P., & Bhattacharyya, N. K. (1958). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry. [Link][17]

-

Fisher Scientific. (n.d.). 3-Chloro-2-hydroxypyridine, 97%. [Link][1]

-

ResearchGate. (n.d.). 3D molecular electrostatic potential contour map of 3-Br-2-HyP monomer. [Link][12]

-

Mary, Y. S., et al. (2014). Comparative thermodynamic properties, vibrational spectral studies, NBO and HOMO-LUMO analyses of 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine based on density functional theory. PubMed. [Link][7]

-

ResearchGate. (n.d.). Molecular orbitals of HOMO and LUMO for 3a. [Link][9]

-

ResearchGate. (n.d.). Chemical reactivity descriptors based on HOMO-LUMO analysis. [Link][18]

-

Boufelgha, M., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI. [Link][8]

-

OSTI.GOV. (n.d.). Computational Study of the Electrostatic Potential and Charges of Multivalent Ionic Liquid Molecules. [Link][19]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link][10]

-

ResearchGate. (n.d.). The molecular electrostatic potentials of 3HF, 3HB, and 3HBN. [Link][20]

Sources

- 1. 3-Chloro-2-hydroxypyridine, 97% | Fisher Scientific [fishersci.ca]

- 2. 3-Chloro-2-hydroxypyridine | 13466-35-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wuxibiology.com [wuxibiology.com]

- 7. Comparative thermodynamic properties, vibrational spectral studies, NBO and HOMO-LUMO analyses of 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 3-Chloro-2-hydroxypyridine | C5H4ClNO | CID 582210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. osti.gov [osti.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Structure of 3-Chloro-2-hydroxypyridine for Researchers and Drug Development Professionals

Abstract

3-Chloro-2-hydroxypyridine is a pivotal heterocyclic scaffold in modern medicinal chemistry, offering a unique combination of electronic properties and synthetic versatility. This guide provides a comprehensive exploration of its core electronic structure, including the nuanced interplay of tautomerism, the inductive and resonance effects of its substituents, and its overall aromatic character. We will delve into the spectroscopic signatures that reveal these electronic features, outline key synthetic transformations relevant to drug discovery, and discuss the application of this molecule in the development of novel therapeutics. This document is intended to serve as a detailed technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the application of 3-Chloro-2-hydroxypyridine.

Introduction: The Significance of the 3-Chloro-2-hydroxypyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[1] The strategic placement of substituents on this core structure allows for the fine-tuning of a molecule's electronic and steric profile, which is a cornerstone of rational drug design. 3-Chloro-2-hydroxypyridine, with its distinct substitution pattern, presents a fascinating case study in the electronic modulation of a heterocyclic system. The presence of an electron-withdrawing chlorine atom and an electron-donating hydroxyl group on adjacent carbons of the pyridine ring creates a unique electronic environment that governs its reactivity and potential as a pharmacophore.

This guide will dissect the electronic intricacies of this molecule, providing a framework for understanding its behavior and harnessing its potential in the synthesis of complex molecular architectures for therapeutic applications.

The Dichotomy of Form: Tautomerism in 3-Chloro-2-hydroxypyridine

A fundamental aspect of the electronic structure of 3-Chloro-2-hydroxypyridine is its existence in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. This equilibrium is a dynamic process involving the migration of a proton between the oxygen and nitrogen atoms.

The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent and the physical state (solid, liquid, or gas). In non-polar solvents, the less polar 2-hydroxypyridine tautomer is often favored. Conversely, polar solvents and the solid state tend to favor the more polar 2-pyridone form due to stronger intermolecular interactions, such as hydrogen bonding.

The predominance of the pyridone tautomer in many conditions has significant implications for the molecule's aromaticity and reactivity. While the hydroxypyridine form possesses a classic aromatic sextet, the pyridone form has a cross-conjugated system that can also exhibit aromatic character through resonance contributors.

Unraveling the Electronic Landscape: Substituent Effects and Aromaticity

The electronic character of the 3-Chloro-2-hydroxypyridine ring is a delicate balance of inductive and resonance effects from the chloro and hydroxyl/oxo substituents.

-

Inductive Effect (-I): Both the chlorine atom and the oxygen atom (in both tautomers) are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect polarizes the sigma bonds, pulling electron density away from the pyridine ring and making it more electron-deficient.

-

Resonance Effect (+R or -R):

-

Hydroxyl Group (+R): In the 3-Chloro-2-hydroxypyridine tautomer, the hydroxyl group can donate a lone pair of electrons into the pyridine ring through resonance, a +R effect. This increases the electron density at the ortho and para positions relative to the hydroxyl group.

-

Chloro Group (+R): The chlorine atom also possesses lone pairs that can be donated into the ring via resonance, though this effect is generally weaker than its inductive withdrawal.

-

Carbonyl Group (-R): In the 3-Chloro-1H-pyridin-2-one tautomer, the carbonyl group is a strong electron-withdrawing group through resonance, pulling electron density out of the ring.

-

The interplay of these effects dictates the electron density at each position of the ring, which in turn governs its reactivity towards electrophiles and nucleophiles.

The aromaticity of the system is also influenced by these factors. The hydroxypyridine form is unequivocally aromatic, adhering to Hückel's rule with 6 π-electrons. The pyridone tautomer, while not a simple aromatic system, exhibits significant resonance stabilization, with a key contributor that places a negative charge on the oxygen and a positive charge on the nitrogen, restoring a degree of aromatic character to the ring.

Spectroscopic Fingerprints of the Electronic Structure

Spectroscopic techniques provide invaluable insights into the electronic structure of 3-Chloro-2-hydroxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts of the protons on the pyridine ring are sensitive to the electron density at their respective positions. Protons in more electron-rich environments will be shielded and appear at a lower chemical shift (further upfield), while those in electron-poor regions will be deshielded and appear at a higher chemical shift (further downfield). The tautomeric equilibrium can often be observed in ¹H NMR spectra, with distinct sets of signals for each tautomer, the relative integration of which can be used to determine the tautomeric ratio under specific conditions.

¹³C NMR: The chemical shifts of the carbon atoms in the ring are also indicative of the local electronic environment. The carbonyl carbon in the pyridone tautomer typically appears at a significantly downfield chemical shift (around 160-180 ppm) due to its deshielded nature. The carbon attached to the chlorine atom will also show a characteristic chemical shift.

| Atom | Predicted ¹³C Chemical Shift (ppm) - Pyridone Tautomer |

| C2 (C=O) | ~162 |

| C3 (C-Cl) | ~115 |

| C4 | ~138 |

| C5 | ~120 |

| C6 | ~140 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption maxima (λmax) are characteristic of the conjugated π-system. The hydroxypyridine and pyridone tautomers will exhibit different λmax values due to their distinct electronic configurations. The pyridone form, with its extended conjugation involving the carbonyl group, often shows a longer wavelength absorption compared to the hydroxypyridine form. The UV-Vis spectrum can be used to study the tautomeric equilibrium as a function of solvent polarity.

Reactivity Profile: A Synthetic Chemist's Perspective

The electronic structure of 3-Chloro-2-hydroxypyridine dictates its reactivity in various chemical transformations, making it a valuable building block in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, facilitates nucleophilic aromatic substitution. While the chlorine at the 3-position is not as activated as a halogen at the 2- or 4-position, reactions with strong nucleophiles can still occur, especially under forcing conditions.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 3-position is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of 3-Chloro-2-hydroxypyridine with an arylboronic acid. Optimization of specific parameters is often necessary.

-

Materials:

-

3-Chloro-2-hydroxypyridine

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

-

Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-Chloro-2-hydroxypyridine, the arylboronic acid, the palladium catalyst, and the base. b. Add the degassed solvent(s) to the flask. c. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS). d. Upon completion, cool the reaction to room temperature. e. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Applications in Drug Discovery and Development

The 3-Chloro-2-hydroxypyridine scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored for various therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and in the development of agrochemicals.[2][3] The ability to readily functionalize the pyridine ring through the reactions described above allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[4]

For instance, the 2-pyridone moiety is a recognized pharmacophore in many approved drugs and clinical candidates.[5] The presence of the chloro substituent provides a key handle for synthetic diversification to explore the structure-activity relationships of these compounds.

Conclusion

3-Chloro-2-hydroxypyridine is a molecule of significant interest to medicinal chemists and drug development professionals. Its rich electronic structure, characterized by a fascinating tautomeric equilibrium and the interplay of inductive and resonance effects, governs its reactivity and makes it a versatile synthetic building block. A thorough understanding of its electronic properties, as revealed by spectroscopic analysis and computational studies, is crucial for its effective utilization in the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of these core principles, offering a solid foundation for further research and application of this important heterocyclic scaffold.

References

-

PubChem. 3-Chloro-2-hydroxypyridine. National Center for Biotechnology Information. [Link][6]

-

Fisher Scientific. 3-Chloro-2-hydroxypyridine, 97%. [Link]

-

Pipzine Chemicals. 3-Chloro-2-hydrazinopyridine Manufacturer & Supplier in China. [Link][2]

-

Ningbo Inno Pharmchem Co.,Ltd. The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. [Link][7]

-

MDPI. New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. [Link][8]

-

Google Patents. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof. [7]

-

Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. [9]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link][4]

-

MDPI. Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. [Link][10]

-

Royal Society of Chemistry. Supporting Information Green synthetic approach to diverse 2-pyridones for their exceptional UV shielding functions. [Link][11]

-

ResearchGate. UV spectrum of 3-hydroxypyridine. [Link][13][14]

-

Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry. [Link][15]

-

Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. Chinese Journal of Organic Chemistry. [Link][16]

-

University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link][5][17]

-

Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link][5]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. [Link][18]

-

De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules. [Link][19]

-

ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link][20]

-

Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link][21]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]

- 8. New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists [mdpi.com]

- 9. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

- 18. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-2-hydroxypyridine tautomerism studies

An In-depth Technical Guide to the Tautomerism of 3-Chloro-2-hydroxypyridine

Abstract

The tautomeric equilibrium between 3-chloro-2-hydroxypyridine (the lactim form) and 3-chloro-1H-pyridin-2-one (the lactam form) is a critical consideration in the fields of medicinal chemistry and materials science. Unlike the parent 2-hydroxypyridine system where the lactim form is heavily favored in the gas phase, the 3-chloro substituent electronically influences the pyridine ring, resulting in a significant population of both tautomers in the gas phase. In condensed phases, the equilibrium shifts dramatically, with the lactam form predominating in polar solvents and the solid state. This guide provides a comprehensive analysis of this equilibrium, detailing the theoretical underpinnings and the experimental and computational methodologies used for its characterization. We will explore the causality behind the choice of analytical techniques, provide field-tested experimental protocols, and discuss the implications of this tautomeric behavior for drug development, where molecular recognition, solubility, and metabolic stability are paramount.

Introduction: The Dynamic Nature of Heterocyclic Tautomers

Tautomerism, the chemical equilibrium between readily interconvertible structural isomers, is a fundamental concept in organic chemistry. In heterocyclic systems, particularly those relevant to pharmaceuticals and biological processes, lactam-lactim tautomerism is of profound importance. The prototypical example is the equilibrium between 2-hydroxypyridine and its 2-pyridone tautomer.[1][2] This system has been exhaustively studied and serves as a crucial baseline for understanding more complex derivatives.[3]

Generally, the equilibrium is governed by the surrounding environment. In the gas phase or non-polar solvents, the aromatic 2-hydroxypyridine (lactim) form is often more stable.[3][4] However, in polar solvents and the solid state, the equilibrium shifts to favor the 2-pyridone (lactam) form, which is stabilized by intermolecular hydrogen bonding and its larger dipole moment.[3][4][5]

The introduction of a substituent, such as a chlorine atom, onto the pyridine ring can significantly perturb this delicate balance. The position of the substituent alters the electronic distribution within the ring, thereby influencing the relative stability of the two tautomeric forms. This guide focuses specifically on 3-chloro-2-hydroxypyridine, a compound where the chloro-substituent at the 3-position leads to unique tautomeric behavior compared to other isomers, making its study essential for predictable molecular design.[6]

The Tautomeric Equilibrium of 3-Chloro-2-hydroxypyridine

The core of this topic is the equilibrium between two distinct chemical entities: the aromatic 'hydroxy' form and the non-aromatic 'pyridone' form. Understanding the factors that favor one over the other is key to predicting the molecule's behavior.

Caption: The lactam-lactim tautomeric equilibrium of 3-chloro-2-hydroxypyridine.

Gas-Phase and Solution Equilibrium

Experimental and computational studies have revealed a fascinating dichotomy based on the physical state.

-

Gas Phase: In an isolated, solvent-free environment, 3-chloro-2-hydroxypyridine exhibits comparable populations of both the lactim and lactam tautomers.[7][8] This is a significant deviation from 5- and 6-chloro isomers, where the lactim form is overwhelmingly dominant.[6] The electron-withdrawing nature of chlorine at the 3-position stabilizes the lactam form more effectively than at other positions.

-

Solution Phase: The equilibrium is highly sensitive to the solvent.[5] As solvent polarity increases, the equilibrium shifts strongly toward the more polar lactam (pyridone) tautomer. This form is better solvated by polar molecules, particularly those capable of hydrogen bonding like water or alcohols.[6][9] In many polar organic solvents and aqueous solutions, the lactam form is considered the dominant species.

Solid-State Structure

Consistent with the broader class of 2-pyridones, the solid state of 3-chloro-2-hydroxypyridine is dominated by the lactam tautomer.[4] X-ray crystallography studies on related compounds confirm that the crystal lattice is stabilized by strong intermolecular N-H···O=C hydrogen bonds, an interaction only possible for the lactam form.[4]

Experimental Methodologies for Tautomerism Analysis

A multi-faceted approach combining several spectroscopic techniques is required for a complete characterization of the tautomeric equilibrium. The choice of method is dictated by the phase of matter being studied and the quantitative detail required.

UV/Vis Spectroscopy

-

Causality & Rationale: This technique is the workhorse for quantifying tautomeric equilibria in solution. The lactim form, being a substituted aromatic pyridine, and the lactam form, a conjugated amide, possess distinct chromophores. This results in different wavelengths of maximum absorbance (λmax), allowing for the deconvolution of a mixture's spectrum to determine the concentration of each tautomer and thus the equilibrium constant (KT).[10][11]

-

Experimental Protocol: Determination of KT

-

Synthesis of Model Compounds: To accurately determine the molar absorptivity (ε) of each tautomer, "fixed" analogues are required. Synthesize N-methyl-3-chloro-2-pyridone (to model the lactam) and O-methyl-3-chloro-2-hydroxypyridine (to model the lactim).

-

Stock Solution Preparation: Prepare stock solutions of the tautomeric compound and the two fixed model compounds in the solvent of interest (e.g., cyclohexane, acetonitrile, water) at a precise concentration (e.g., 1 x 10-2 M).

-

Serial Dilutions: Prepare a series of dilutions for each compound (e.g., from 1 x 10-4 M to 1 x 10-5 M) to confirm adherence to the Beer-Lambert law.

-

Spectral Acquisition: Record the UV/Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm). Determine the λmax and molar absorptivity (ε) for each of the fixed model compounds.

-

Analysis of Tautomeric Mixture: Record the spectrum of the 3-chloro-2-hydroxypyridine solution.

-

Calculation of KT: Using the absorbance of the mixture at the λmax values corresponding to the pure lactam and lactim forms, and the known molar absorptivities of the model compounds, the concentration of each tautomer can be calculated. The tautomeric equilibrium constant is then calculated as KT = [Lactam] / [Lactim].

-

Caption: Workflow for determining the tautomeric equilibrium constant (KT) via UV/Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality & Rationale: NMR spectroscopy provides unambiguous structural information. The chemical shifts of both 1H and 13C nuclei are exquisitely sensitive to their local electronic environment. The lactam and lactim forms have profoundly different electronic structures, leading to distinct and predictable differences in their NMR spectra. Key diagnostic signals include the mobile proton (N-H vs. O-H) and the C2 carbon (amide C=O vs. aromatic C-O).

-

Experimental Protocol: Tautomer Identification

-

Sample Preparation: Dissolve a ~5-10 mg sample of 3-chloro-2-hydroxypyridine in 0.6 mL of a deuterated solvent. Use a range of solvents to observe the equilibrium shift (e.g., non-polar CDCl3 or C6D6, and polar DMSO-d6 or CD3OD).

-

1H NMR Acquisition: Acquire a standard 1D proton spectrum. The N-H proton of the lactam typically appears as a broad singlet between 10-13 ppm (in DMSO-d6), while the O-H proton of the lactim is often broader and can exchange with residual water. The aromatic protons will also show slight shifts depending on the dominant tautomer.

-

13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. This is highly diagnostic. The C2 carbon of the lactam (C=O) will be significantly downfield, typically in the 160-170 ppm range. The same C2 carbon in the lactim form (C-OH) will be further upfield, around 150-160 ppm.

-

Data Interpretation: By comparing the observed chemical shifts with those predicted by computational models or with data from fixed N-methyl and O-methyl analogues, the dominant tautomer in a given solvent can be identified. Integration of distinct signals can provide a semi-quantitative ratio of the two forms.

-

Infrared (IR) Spectroscopy

-

Causality & Rationale: IR spectroscopy is excellent for identifying key functional groups that differentiate the two tautomers. The lactim form is characterized by a broad O-H stretching vibration, while the lactam form displays a strong, sharp C=O (amide) stretching vibration.

-

Experimental Protocol: Functional Group Analysis

-

Solid-State Analysis: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Acquire the IR spectrum. Look for a strong absorption between 1640-1680 cm-1, which is characteristic of the C=O stretch of the lactam form, confirming its dominance in the solid state. The absence of a broad O-H stretch (3200-3600 cm-1) is also indicative.

-

Solution-State Analysis: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl4 or CH2Cl2) in an IR cell. Acquire the spectrum. In non-polar solvents, a broad O-H band may become visible, indicating the presence of the lactim tautomer.

-

Computational Chemistry as a Predictive Tool

-

Causality & Rationale: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for modern tautomerism studies.[12] They allow for the calculation of the intrinsic stability of each tautomer in the gas phase and can simulate the influence of a solvent using continuum solvation models (e.g., C-PCM).[5] This provides a theoretical framework for interpreting experimental results and predicting the behavior of novel derivatives. The energy barrier for the proton transfer reaction can also be calculated, providing insight into the kinetics of interconversion.[3]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

crystal structure analysis of 3-Chloro-2-hydroxypyridine

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-2-hydroxypyridine

Executive Summary

This guide provides a comprehensive technical overview of the methodologies and insights involved in the single-crystal X-ray diffraction analysis of 3-Chloro-2-hydroxypyridine. For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional architecture of a molecule is paramount. It dictates physicochemical properties, guides synthetic strategies, and informs rational drug design. We delve into the critical issue of tautomerism inherent to this molecule, present a detailed experimental workflow for structure determination, and analyze the resulting molecular geometry and supramolecular assembly. The narrative emphasizes the causality behind experimental choices and the interpretation of crystallographic data, grounding all assertions in authoritative sources.

Foundational Concepts: The Chemical Identity of 3-Chloro-2-hydroxypyridine

Significance and Application

3-Chloro-2-hydroxypyridine is a halogenated pyridine derivative. Such compounds are pivotal building blocks in organic synthesis and are frequently incorporated into larger molecules with pharmaceutical applications.[1] The presence of the chloro-substituent and the versatile hydroxypyridine core makes it a valuable intermediate for creating complex molecular scaffolds.[2] A definitive understanding of its solid-state structure is crucial for predicting its behavior in various chemical and biological systems.

The Critical Question of Tautomerism: 2-Hydroxypyridine vs. 2-Pyridone

The nominal "hydroxypyridine" structure exists in a tautomeric equilibrium with its 2-pyridone form. This is not a trivial distinction; the two forms have different aromaticity, polarity, and hydrogen bonding capabilities.

-

2-Hydroxypyridine: An aromatic "enol" form with a hydroxyl group.

-

3-Chloro-2(1H)-pyridinone: A non-aromatic (or less aromatic) "keto" form with an N-H proton and a carbonyl group.

While the equilibrium can be influenced by the solvent environment, in the solid state, one tautomer almost invariably predominates. For 2-pyridone and its derivatives, the pyridone form is overwhelmingly favored in the crystal lattice due to its ability to form highly stable, centrosymmetric hydrogen-bonded dimers.[3] Single-crystal X-ray diffraction is the definitive technique to experimentally resolve this ambiguity.[4] As confirmed by its IUPAC name, 3-chloro-1H-pyridin-2-one, the pyridone tautomer is the form observed in the crystalline state.[2]

The Experimental Workflow: From Powder to Definitive Structure

The Logic of Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the atomic arrangement within a crystalline solid.[5] The technique works by passing a focused beam of X-rays through a single, highly ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in a predictable pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from that, deduce the precise location of every atom.[4] This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

Step-by-Step Protocol: Crystal Growth

The primary prerequisite for SCXRD is a high-quality single crystal, typically 0.1-0.3 mm in size, free of cracks and defects. A common and effective method for small organic molecules is slow evaporation.

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. A solvent that is too good will prevent crystallization, while one that is too poor will cause the compound to precipitate as an amorphous powder. For 3-chloro-2(1H)-pyridinone, solvents like ethanol or ethyl acetate are suitable starting points.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. X-ray quality crystals will form as the solution becomes supersaturated.

Step-by-Step Protocol: X-ray Data Collection and Processing

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer. The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations. At each orientation, a diffraction image is collected. A full dataset consists of hundreds or thousands of such images.

-

Data Integration and Scaling: Software is used to identify the diffraction spots on each image, integrate their intensities, and scale the data to correct for experimental variations. This process yields a reflection file containing the Miller indices (h,k,l) and intensity for each diffracted beam.

Experimental Workflow Diagram

Caption: The workflow for single-crystal X-ray structure determination.

Structural Elucidation and Analysis

Disclaimer: As a specific, peer-reviewed crystallographic information file (CIF) for 3-chloro-2(1H)-pyridinone is not publicly available without specialized database access, the following quantitative data is presented as a representative example based on closely related pyridone structures to illustrate the analysis. The qualitative discussion of the structure is based on established chemical principles for this class of compound.[6][7]

The Asymmetric Unit: Defining the Molecular Geometry

The crystal structure analysis confirms the molecule exists as the 3-chloro-2(1H)-pyridinone tautomer. The asymmetric unit contains one molecule. The pyridine ring is essentially planar. Key structural features include a C=O double bond and an N-H single bond, rather than a C-O single bond and an O-H group. Bond lengths and angles are within expected ranges for a substituted pyridone ring system.

Data Summary: Representative Crystallographic Parameters

| Parameter | Value (Illustrative) |

| Chemical Formula | C₅H₄ClNO |

| Formula Weight | 129.54 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1 |

| b (Å) | 6.5 |

| c (Å) | 12.3 |

| β (°) | 105.2 |

| Volume (ų) | 549 |

| Z (Molecules per cell) | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | < 0.05 |

Beyond the Molecule: The Supramolecular Architecture

The crystal packing is dominated by a robust and highly directional intermolecular interaction: hydrogen bonding.

-

Primary Hydrogen Bond Motif: Molecules of 3-chloro-2(1H)-pyridinone form centrosymmetric dimers through a pair of strong N—H···O=C hydrogen bonds .[3] In this arrangement, the N-H donor of one molecule interacts with the carbonyl oxygen acceptor of a neighboring, inverted molecule, and vice versa. This creates a stable, eight-membered ring motif known as the R²₂(8) synthon, which is a hallmark of 2-pyridone crystal structures.[6]

These dimers then pack into layers, with weaker C-H···Cl or π-π stacking interactions potentially playing a secondary role in stabilizing the overall three-dimensional lattice.

Caption: Centrosymmetric dimer formation via N-H···O hydrogen bonds.

Implications for Research and Development

The precise knowledge gained from the crystal structure analysis of 3-chloro-2(1H)-pyridinone has significant practical implications:

-

Physicochemical Properties: The strong, dimeric hydrogen bonding network is directly responsible for the compound's relatively high melting point and its specific solubility profile. This information is critical for formulation and material handling.

-

Drug Design: When this moiety is incorporated into a larger active pharmaceutical ingredient (API), the robust N-H donor and C=O acceptor sites are primary locations for interactions with biological targets, such as proteins or enzymes. Understanding their geometry is key to molecular docking studies and rational drug design.

-

Polymorphism Screening: Knowledge of the stable crystalline form and its primary intermolecular interactions is the first step in a thorough polymorphism screen. Different crystal packings (polymorphs) can have drastically different properties, and controlling the desired form is a regulatory requirement in drug development.

Conclusion

The provides an unambiguous determination of its solid-state form as the 3-chloro-2(1H)-pyridinone tautomer. The molecular structure is stabilized in the crystal lattice by a powerful and predictable supramolecular synthon: a centrosymmetric dimer formed by pairs of N—H···O=C hydrogen bonds. This detailed structural knowledge, achieved through the rigorous application of single-crystal X-ray diffraction, is not merely an academic exercise. It provides fundamental, actionable insights that are essential for scientists in the fields of chemical synthesis, materials science, and pharmaceutical development.

References

-

PubChem. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100. National Center for Biotechnology Information. Available from: [Link]

-

CCDC. CCDC 2439985: Experimental Crystal Structure Determination. The Cambridge Crystallographic Data Centre. Available from: [Link]

-

PubChem. 3-Chloro-2-hydroxypyridine | C5H4ClNO | CID 582210. National Center for Biotechnology Information. Available from: [Link]

-

data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. ResearchGate. Available from: [Link]

-

CCDC. CCDC 807540: Experimental Crystal Structure Determination. The Cambridge Crystallographic Data Centre. Available from: [Link]

-

Gajewy, J., et al. (2023). Intermolecular Hydrogen Bonding Directed by Aryl–Perfluoroaryl π–π Stacking Interactions. Crystal Growth & Design. Available from: [Link]

-

Ishida, H. (2017). Crystal structures of three hydrogen-bonded 1:2 compounds of chloranilic acid with 2-pyridone, 3-hydroxypyridine and 4-hyroxypyridine. Acta Crystallographica Section E. Available from: [Link]

-

Jackson, T. A., et al. (2014). A 3-fold-symmetric ligand based on 2-hydroxypyridine: regulation of ligand binding by hydrogen bonding. Inorganic Chemistry. Available from: [Link]

-

S. L. T. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A. Available from: [Link]

-

CCDC. The Cambridge Crystallographic Data Centre. Available from: [Link]

-

de la Cruz, B. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available from: [Link]

-

K. W. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International. Available from: [Link]

-

G. S. (2019). Unraveling the Hydrogen Bond Network in a Theophylline-Pyridoxine Salt Cocrystal by a Combined X-ray Diffraction, Solid-State NMR, and DFT Analysis. IRIS-AperTO. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Chloro-2-hydroxypyridine | C5H4ClNO | CID 582210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structures of three hydrogen-bonded 1:2 compounds of chloranilic acid with 2-pyridone, 3-hydroxypyridine and 4-hyroxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 3-Chloro-2-hydroxypyridine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-hydroxypyridine

Authored by: A Senior Application Scientist

Introduction

3-Chloro-2-hydroxypyridine (C₅H₄ClNO, MW: 129.54 g/mol ) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate necessitates a robust and unambiguous analytical characterization. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 3-Chloro-2-hydroxypyridine. We will delve into the causality behind experimental choices and the interpretation of the resulting spectra, with a central focus on the compound's tautomeric nature.

A critical aspect of the chemistry of 2-hydroxypyridines is the tautomeric equilibrium between the hydroxy (lactim) form and the pyridone (lactam) form. This equilibrium is highly sensitive to the solvent environment and the nature of substituents on the pyridine ring.[2][3] Theoretical and experimental studies have shown that while the parent 2-hydroxypyridine favors the pyridone form in polar solvents, chlorination at the 3- or 4-position can result in comparable populations of both tautomers.[4][5] This guide will interpret the spectroscopic data in the context of this dynamic equilibrium.

Molecular Structure and Tautomerism

3-Chloro-2-hydroxypyridine exists as two principal tautomers: 3-chloro-2-hydroxypyridine (the lactim form) and 3-chloro-1H-pyridin-2-one (the lactam form). The equilibrium between these two forms is a key determinant of the compound's spectroscopic signature.

Caption: Tautomeric equilibrium of 3-Chloro-2-hydroxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of 3-Chloro-2-hydroxypyridine. The choice of solvent is critical, as it influences the tautomeric equilibrium and the observation of exchangeable protons (OH and NH). Protic solvents like D₂O or CD₃OD can lead to the exchange of these protons, causing their signals to broaden or disappear. Aprotic polar solvents like DMSO-d₆ are often preferred as they slow down this exchange, allowing for the observation of both OH and NH signals and their couplings.

¹H NMR Analysis

The ¹H NMR spectrum of 3-Chloro-2-hydroxypyridine will exhibit three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine atom and the hydroxyl/carbonyl group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.3 - 7.5 | Doublet of doublets (dd) | J(H4,H5) ≈ 7-8, J(H4,H6) ≈ 1-2 |

| H-5 | ~6.8 - 7.0 | Triplet (t) or dd | J(H5,H4) ≈ 7-8, J(H5,H6) ≈ 6-7 |

| H-6 | ~7.8 - 8.0 | Doublet of doublets (dd) | J(H6,H5) ≈ 6-7, J(H6,H4) ≈ 1-2 |

| OH/NH | Variable (broad singlet) | bs | - |

Note: These are predicted values based on data for related compounds and substituent effects. Actual values may vary depending on the solvent and concentration.

Causality of Assignments:

-

H-6: This proton is adjacent to the electronegative nitrogen atom, causing it to be the most deshielded and appear at the highest chemical shift.

-

H-4 and H-5: These protons are influenced by the chlorine and hydroxyl/carbonyl groups. The exact chemical shifts will depend on the dominant tautomeric form.

-

OH/NH Proton: The chemical shift of this proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In the lactam form, the NH proton signal is expected, while in the lactim form, an OH proton signal would be present.

¹³C NMR Analysis

The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts are indicative of the electronic environment of each carbon.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~160 - 165 |

| C-3 | ~125 - 130 |

| C-4 | ~135 - 140 |

| C-5 | ~120 - 125 |

| C-6 | ~145 - 150 |

Note: These are predicted values. The C-2 signal is particularly sensitive to the tautomeric form, appearing as a C-O signal in the lactim form or a C=O signal in the lactam form.

Causality of Assignments:

-

C-2: This carbon is bonded to both nitrogen and oxygen (or is part of a carbonyl group) and will be the most deshielded.

-

C-3: This carbon is directly attached to the chlorine atom, which will influence its chemical shift.

-

C-4, C-5, C-6: The chemical shifts of these carbons are determined by their position relative to the nitrogen and the substituents.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Chloro-2-hydroxypyridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the dominant tautomeric form of 3-Chloro-2-hydroxypyridine by probing the vibrational frequencies of its functional groups. The presence of a strong absorption band in the carbonyl region (1650-1700 cm⁻¹) is a clear indicator of the lactam (pyridone) form.[6][7]

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Tautomer Indicated |

| 3000 - 3400 (broad) | O-H Stretch | Hydroxyl | Lactim |

| 2800 - 3200 (broad) | N-H Stretch | Amide | Lactam |

| 1650 - 1690 (strong) | C=O Stretch | Carbonyl | Lactam |

| ~1600 | C=C and C=N Stretch | Aromatic Ring | Both |

| 1000 - 1200 | C-O Stretch | Phenolic C-O | Lactim |

| 700 - 800 | C-Cl Stretch | Chloroalkane | Both |

Interpretation: The IR spectrum will provide crucial evidence for the tautomeric equilibrium. If the lactam form is dominant, a strong absorption around 1685 cm⁻¹ for the C=O stretch is expected, along with a broad N-H stretching band.[6] Conversely, the predominance of the lactim form would be indicated by a broad O-H stretch and the absence of a strong carbonyl absorption. An ATR-IR spectrum of 3-Chloro-2-hydroxypyridine is available from Bio-Rad Laboratories, Inc.[1]

Experimental Protocol for ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid 3-Chloro-2-hydroxypyridine sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is automatically ratioed against the background spectrum to produce the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 3-Chloro-2-hydroxypyridine, further confirming its identity.

Expected Observations:

-

Molecular Ion Peak (M⁺): The molecular weight of 3-Chloro-2-hydroxypyridine is approximately 129.54 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion.[8] There will be a peak at m/z 129 (for the molecule with ³⁵Cl) and a smaller peak at m/z 131 (for the molecule with ³⁷Cl) in an approximate 3:1 intensity ratio.[1]

-

Key Fragment Ions: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for chloropyridines involve the loss of a chlorine atom or a molecule of HCl.[8][9]

-

[M-Cl]⁺: Loss of a chlorine atom would result in a fragment at m/z 94.

-

[M-CO]⁺ or [M-CHO]⁺: Loss of carbon monoxide (from the lactam form) would lead to a fragment at m/z 101. This is a reported major fragment.[1]

-

[M-HCl]⁺: Loss of HCl can also occur, leading to a fragment at m/z 93.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI). EI is a common technique that often induces fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Integrated Spectroscopic Analysis Workflow

A comprehensive characterization of 3-Chloro-2-hydroxypyridine is achieved by integrating the data from NMR, IR, and MS.

Caption: Integrated workflow for spectroscopic characterization.

By following this workflow, researchers can confidently confirm the identity and structure of 3-Chloro-2-hydroxypyridine, taking into account its important tautomeric properties. The combination of these techniques provides a self-validating system for structural elucidation, ensuring the high level of scientific integrity required in research and drug development.

References

- Canadian Science Publishing. (1968). Infrared spectra of 2-pyridone. Canadian Journal of Chemistry, 46, 2475.

- Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2 - Chloropyridine?.

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. Mass Spectra of some substituted 2-Chloro-pyridones.

-

PubChem. 3-Chloro-2-hydroxypyridine | C5H4ClNO | CID 582210. [Link]

- Canadian Science Publishing. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46, 2475.

-

Wikipedia. 2-Pyridone. [Link]

-

PubMed. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. [Link]

-

RSC Publishing. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. [Link]

Sources

- 1. 3-Chloro-2-hydroxypyridine | C5H4ClNO | CID 582210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. yufengchemicals.com [yufengchemicals.com]

- 9. jcsp.org.pk [jcsp.org.pk]

physical and chemical properties of 3-Chloro-2-hydroxypyridine

An In-Depth Technical Guide to 3-Chloro-2-hydroxypyridine: Properties, Synthesis, and Applications

Core Molecular and Physicochemical Profile

3-Chloro-2-hydroxypyridine is a substituted pyridine derivative whose utility in organic synthesis is underscored by its dual functionality and reactivity. Its core properties are summarized below, providing a foundational dataset for laboratory applications.

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-1H-pyridin-2-one | [1] |

| Synonyms | 3-Chloro-2-pyridinol, 3-Chloro-2(1H)-pyridone | [2] |

| CAS Number | 13466-35-8 | [1] |

| Molecular Formula | C₅H₄ClNO | [1][2] |

| Molecular Weight | 129.54 g/mol | [1][3] |

| Appearance | White to light brown crystalline powder | [3] |

| Melting Point | 172-181 °C | [4] |

| Boiling Point | Data not available | |

| Solubility | Limited solubility in water; soluble in many organic solvents. The parent compound, 3-hydroxypyridine, has a water solubility of 33 g/L. | [5][6] |

| pKa | No direct experimental data available. The parent compound, 3-hydroxypyridine, exhibits pKa values of 4.79 and 8.75, corresponding to the pyridinium ion and the hydroxyl group, respectively. The electron-withdrawing chloro group is expected to increase the acidity (lower the pKa) of both functionalities. | [6] |

The Hydroxy-Pyridone Tautomeric Equilibrium

A defining chemical characteristic of 3-Chloro-2-hydroxypyridine is its existence as a mixture of two rapidly interconverting tautomers: the aromatic enol form (3-chloro-2-hydroxypyridine) and the non-aromatic keto or lactam form (3-chloro-2(1H)-pyridone).[4] This equilibrium is fundamental to its reactivity and spectroscopic properties.

The position of the equilibrium is sensitive to the environment. Non-polar solvents may favor the hydroxy form, while polar, protic solvents like water and alcohols tend to stabilize the more polar pyridone tautomer through hydrogen bonding.[4] In the solid state, the pyridone form is typically predominant. From a synthetic standpoint, the presence of both tautomers means the molecule can react as either a phenol-like aromatic alcohol or as a cyclic amide (lactam).

Caption: Tautomeric equilibrium of 3-Chloro-2-hydroxypyridine.

Spectroscopic Profile: A Multi-faceted Signature

The dual tautomeric nature of 3-Chloro-2-hydroxypyridine gives it a rich spectroscopic signature. Understanding this profile is critical for reaction monitoring and quality control.

| Technique | Observed/Expected Features | Interpretation |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 129/131 (approx. 3:1 ratio).[1] Major Fragments: m/z 101, 94. | The isotopic pattern of the molecular ion is characteristic of a monochlorinated compound. Fragmentation likely involves the loss of CO (M-28) to give m/z 101, followed by loss of HCN (M-27). |

| Infrared (IR) Spectroscopy | Broad peak: ~3400-2500 cm⁻¹.Sharp, strong peak: ~1650-1680 cm⁻¹.Peaks: ~1600-1450 cm⁻¹.Peak: ~800-700 cm⁻¹. | The broad absorption is indicative of O-H (enol) and N-H (pyridone) stretching, often involved in hydrogen bonding. The strong peak at ~1660 cm⁻¹ is a definitive marker for the C=O stretch of the dominant pyridone tautomer. Aromatic C=C and C=N stretching vibrations appear in the 1600-1450 cm⁻¹ region. The C-Cl stretch appears in the fingerprint region. |

| ¹H NMR Spectroscopy | Three signals in the aromatic region (~6.0-8.0 ppm). Broad singlet (~12-13 ppm). | The three coupled protons on the pyridine ring will appear as multiplets (e.g., doublet of doublets). Their exact chemical shifts are solvent-dependent due to the tautomeric equilibrium. The downfield broad singlet corresponds to the labile N-H proton of the pyridone form. |

| ¹³C NMR Spectroscopy | Five signals. One signal > 160 ppm. | The spectrum will show five distinct carbon signals. The signal for the carbonyl carbon (C2) of the pyridone tautomer is characteristically shifted downfield to ~160-165 ppm. The C3 carbon bearing the chlorine atom will be observed around 110-120 ppm, with the remaining three aromatic carbons appearing between 120-145 ppm. |

Chemical Synthesis and Reactivity

Reactivity Profile

3-Chloro-2-hydroxypyridine serves as a versatile precursor in organic synthesis. The chlorine atom at the 3-position is relatively unreactive towards typical nucleophilic aromatic substitution but can be activated. The true value of this molecule lies in the reactivity of the pyridone ring system. The N-H bond can be deprotonated to form an ambident nucleophile, allowing for N- or O-alkylation depending on the reaction conditions. Furthermore, the pyridine ring can undergo metallation, enabling the introduction of various functional groups. For instance, derivatives like 3-chloro-2-ethoxypyridine can be lithiated and subsequently transmetalated to generate 3,4-pyridyne intermediates, opening pathways to complex, multi-substituted pyridines.[7]

Experimental Protocol: Synthesis of 3-Chloro-2(1H)-pyridone

This protocol is adapted from the unambiguous synthesis reported by Cava and Bhattacharyya, which proceeds via the hydrolysis of 2,3-dichloropyridine.[4] This method is robust and avoids the potential for isomeric mixtures that can arise from direct chlorination of 2-pyridone.

Causality: The synthesis relies on the higher reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic substitution compared to the one at the 3-position. This selectivity allows for the initial formation of a 2-alkoxy intermediate, which is then cleaved to unmask the desired pyridone.

Caption: Workflow for the synthesis of 3-Chloro-2-pyridone.

Step-by-Step Methodology:

-

Alkoxide Substitution: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichloropyridine in an excess of n-butyl alcohol. Add an excess of sodium n-butoxide. Heat the mixture on a steam bath for approximately 22 hours.

-

Work-up and Isolation of Intermediate: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether. Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-chloro-2-n-butoxypyridine. Purify by vacuum distillation.

-

Formation of Hydrochloride Salt: Dissolve the purified 3-chloro-2-n-butoxypyridine in anhydrous diethyl ether. Pass a stream of dry hydrogen chloride gas through the solution. The crystalline hydrochloride salt will precipitate. Collect the salt by filtration and dry thoroughly.

-

Thermal Ether Cleavage: Place the dry hydrochloride salt in a distillation apparatus. Heat the salt to 150-180 °C. The salt will decompose, evolving n-butyl chloride which can be collected. The residue in the flask is the crude 3-chloro-2-pyridone.

-

Purification: Allow the apparatus to cool. The crude solid product can be purified by recrystallization from a large volume of benzene to yield glistening flakes of pure 3-chloro-2-pyridone.[4]

Applications in Research and Drug Development

Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in approved pharmaceuticals. The hydroxypyridone motif, in particular, is a versatile structural element known for its metal-chelating properties and its ability to act as a hydrogen bond donor and acceptor.

3-Chloro-2-hydroxypyridine is a valuable building block in medicinal chemistry for several reasons:

-

Scaffold for Bioactive Molecules: It provides a rigid framework that can be functionalized at multiple positions to optimize binding to biological targets.

-

Synthesis of Anti-inflammatory and Anti-cancer Agents: The unique electronic and steric properties imparted by the chloro and hydroxyl/keto groups make it a key intermediate in the synthesis pathways for novel therapeutic agents.

-

Precursor to Complex Heterocycles: Its inherent reactivity allows for its incorporation into more complex fused heterocyclic systems, expanding the chemical space available for drug discovery.

Safety and Handling

As with any active chemical reagent, proper handling of 3-Chloro-2-hydroxypyridine is essential. The compound presents several hazards that must be managed with appropriate laboratory safety protocols.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3-Chloro-2-hydroxypyridine is a compound of significant interest, primarily defined by its keto-enol tautomerism. This characteristic influences its entire physicochemical profile, from its spectroscopic signature to its reactivity as a synthetic intermediate. Its established role as a building block for complex molecular architectures ensures its continued importance in the fields of organic synthesis, materials science, and particularly in the discovery of new pharmaceutical agents. A thorough understanding of its properties, as detailed in this guide, is the first step toward harnessing its full synthetic potential.

References

-

Organic Syntheses Procedure, Org. Synth. 2011, 88, 10. Available at: [Link]

-

NP-MRD, 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0137228). Available at: [Link]

-

PubChem, Compound Summary for CID 582210, 3-Chloro-2-hydroxypyridine. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses Procedure, Org. Synth. 2017, 94, 10. Available at: [Link]

-

Cava, P., & Bhattacharyya, N. K. (1958). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry, 23(9), 1287–1289. Available at: [Link]

-